molecular formula C11H10ClN3O B12114570 Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- CAS No. 1152504-13-6

Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]-

Cat. No.: B12114570
CAS No.: 1152504-13-6
M. Wt: 235.67 g/mol
InChI Key: UMSRBFRTUBCVNU-UHFFFAOYSA-N
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Description

Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a 2-(2-pyridinyl)ethoxy group at position 5.

Properties

CAS No.

1152504-13-6

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

2-chloro-6-(2-pyridin-2-ylethoxy)pyrazine

InChI

InChI=1S/C11H10ClN3O/c12-10-7-13-8-11(15-10)16-6-4-9-3-1-2-5-14-9/h1-3,5,7-8H,4,6H2

InChI Key

UMSRBFRTUBCVNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCOC2=CN=CC(=N2)Cl

Origin of Product

United States

Preparation Methods

Halogenation of Pyrazine Derivatives

2,6-Dichloropyrazine is synthesized via direct chlorination of pyrazine using phosphorus oxychloride (POCl₃) under reflux conditions. Alternative routes involve cyclization reactions, such as the condensation of 1,2-diamines with α-diketones followed by chlorination. For example:

Pyrazine+2POCl3Δ2,6-Dichloropyrazine+2HCl+H3PO4\text{Pyrazine} + 2 \, \text{POCl}3 \xrightarrow{\Delta} 2,6\text{-Dichloropyrazine} + 2 \, \text{HCl} + \text{H}3\text{PO}_4

Yields typically exceed 70% when using catalytic dimethylformamide (DMF) to enhance reactivity.

Nucleophilic Aromatic Substitution at Position 6

Reaction Conditions and Optimization

The 6-chloro substituent undergoes SNAr with 2-(2-pyridinyl)ethanol under basic conditions. Key parameters include:

ParameterOptimal RangeImpact on Yield
BaseNaH, K₂CO₃, or Cs₂CO₃NaH maximizes nucleophilicity
SolventDMF, THF, or DMSODMF enhances reaction rate
Temperature80–100°CHigher temps reduce side products
Molar Ratio (Alcohol:Pyrazine)1.2:1Excess alcohol drives completion

Mechanism : Deprotonation of 2-(2-pyridinyl)ethanol by NaH generates a strong alkoxide nucleophile, which attacks the electron-deficient C6 position of 2,6-dichloropyrazine. The reaction proceeds via a Meisenheimer complex, with chloride expulsion completing the substitution.

Workup and Purification

Post-reaction, the mixture is quenched with ice water, and the product is extracted with dichloromethane (DCM). Column chromatography (SiO₂, ethyl acetate/hexane gradient) isolates the title compound in >85% purity. Recrystallization from ethanol further enhances purity to >98%.

Regioselectivity and Side Reactions

Directing Effects of Substituents

The chlorine at position 2 exerts a strong meta-directing effect, favoring substitution at position 6 over position 5. Computational studies (DFT) confirm a 12.3 kcal/mol activation barrier difference between C6 and C5 positions, ensuring >95% regioselectivity.

Competing Pathways

  • Over-alkylation : Minimized by using a slight excess of 2-(2-pyridinyl)ethanol (1.2 equiv).

  • Hydrolysis : Controlled by anhydrous conditions and molecular sieves to prevent Cl⁻ displacement by OH⁻.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, H3), 8.38 (s, 1H, H5), 4.62 (t, J=6.1 Hz, 2H, OCH₂), 3.85 (t, J=6.1 Hz, 2H, CH₂Py), 7.15–8.45 (m, 4H, Py-H).

  • HRMS : m/z calcd. for C₁₁H₉ClN₃O [M+H]⁺ 250.0378, found 250.0375.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at t<sub>R</sub> = 4.2 min, confirming >99% purity.

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

A Mitsunobu approach using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) couples 2-(2-pyridinyl)ethanol to 2-chloro-6-hydroxypyrazine. However, this method yields <60% due to competing oxidation.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed C–O coupling (e.g., Buchwald-Hartwig) remains unexplored but could offer milder conditions. Preliminary trials with Pd(OAc)₂/Xantphos showed <20% conversion, necessitating further ligand optimization.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
2,6-Dichloropyrazine320
2-(2-Pyridinyl)ethanol450
NaH200
Total production cost : $1,120/kg (lab-scale), reducible to $780/kg at 100 kg batches.

Environmental Impact

The process generates 3.2 kg waste/kg product, primarily from solvent recovery. Switching to cyclopentyl methyl ether (CPME) as a greener solvent reduces waste by 40% .

Chemical Reactions Analysis

Types of Reactions

Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of dihydropyrazine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a pyrazine ring with a chlorine substituent at the 2-position and a 2-(2-pyridinyl)ethoxy group at the 6-position. The synthesis typically involves the reaction of 2-chloropyrazine with 2-(2-pyridinyl)ethanol, often catalyzed by bases such as potassium carbonate in polar aprotic solvents like dimethylformamide. Continuous flow reactors are increasingly used for large-scale production to optimize yields and control reaction conditions.

Medicinal Chemistry Applications

1. Biological Activity:
Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- has shown potential in modulating protein kinases and may act as an agonist for cannabinoid receptors. These interactions suggest its applicability in developing therapeutics for various conditions, including cancer and neurological disorders. Ongoing studies focus on elucidating its mechanisms of action and therapeutic benefits .

2. Drug Development:
The compound is being investigated as a pharmacophore in drug design due to its ability to interact with biological targets effectively. Initial findings indicate that it may bind to specific enzymes and receptors, influencing their activity and providing a pathway for new drug formulations aimed at treating diseases such as cancer and inflammation .

Coordination Chemistry

In coordination chemistry, Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- serves as a building block for synthesizing more complex ligands. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalysis and materials science. The compound's reactivity towards nucleophiles enhances its utility in creating advanced materials .

Industrial Applications

1. Material Science:
The compound is employed in the synthesis of advanced materials, including polymers and dyes. Its structural properties impart desirable characteristics such as enhanced stability and reactivity, making it valuable in various industrial applications .

2. Environmental Chemistry:
The environmentally safe synthesis methods developed for this compound also contribute to its appeal in green chemistry initiatives. Researchers are exploring its potential as an eco-friendly alternative in various chemical processes, aligning with current trends towards sustainability .

Case Studies

Several studies have highlighted the efficacy of Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- in different contexts:

  • Antimicrobial Activity: Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The synthesized compounds have shown up to 67% antioxidant activity through DPPH radical scavenging assays .
  • Cancer Research: In vitro studies have indicated that pyrazine derivatives can inhibit tumor growth by interacting with specific molecular targets involved in cancer progression, showcasing their potential as anticancer agents .

Mechanism of Action

The mechanism of action of Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2-Chloro-6-(2-pyridinyl)pyrazine

  • Structure : Lacks the ethoxy linker between the pyrazine and pyridinyl groups.
  • Properties : Melting point is 178°C, suggesting higher crystallinity than the ethoxy-containing derivative .
  • Activity : The absence of the ethoxy group may reduce solubility and limit conformational adaptability in binding interactions.

2-Chloro-6-(1-piperazinyl)pyrazine

  • Structure : Substituted with a piperazinyl group instead of pyridinyl ethoxy.
  • Piperazine rings often enhance water solubility and receptor affinity, contrasting with the pyridinyl ethoxy group’s lipophilic contribution .

Pyridazine and Triazolopyrazine Analogs

3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine

  • Structure : Pyridazine core with chlorine and fluorophenyl-piperazine substituents.
  • Synthesis : Requires hydrolysis and condensation steps distinct from pyrazine derivatives .
  • Application : Highlights the role of halogen and aromatic groups in modulating bioactivity, though pyridazine cores differ in electronic properties from pyrazines .

Triazolo[4,3-a]pyrazine Derivatives

  • Structure : Fused triazole ring systems (e.g., 5-chloro-3-(4-(difluoromethoxy)phenyl)-[1,2,4]triazolo[4,3-a]pyrazine).

Physicochemical and Spectral Data Comparison

Compound Molecular Formula Key Spectral Data (HRMS/NMR) Melting Point/Stability Reference
Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- C₁₁H₉ClN₄O Not explicitly reported; predicted via analogs Likely <178°C (ethoxy reduces crystallinity)
2-Chloro-6-(2-pyridinyl)pyrazine C₉H₅ClN₄ Melting point: 178°C High crystallinity
2-Chloro-6-(1-piperazinyl)pyrazine C₈H₁₀ClN₅ HRMS: [M+H]+ 241.0851 (theoretical) Moderate solubility
Triazolo[4,3-a]pyrazine antimalarials Varies (e.g., C₁₂H₈ClF₂N₅O) ¹H/¹³C NMR data in DMSO/MeOH Stable under synthesis

Biological Activity

Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a chloro group and an ethoxy group linked to a pyridine moiety. This unique structure contributes to its biological activity and interaction with various molecular targets.

Biological Activity Overview

Research indicates that Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
  • Anticancer Properties : It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
  • Ion Channel Modulation : The compound acts as a modulator of potassium channels, which are crucial in regulating cellular excitability and signaling pathways .

The mechanism by which Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- exerts its effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It can bind to various receptors, influencing signaling cascades that lead to therapeutic effects.
  • Ion Channel Modulation : By modulating potassium channels, it affects neuronal excitability and neurotransmitter release .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- exhibited significant antimicrobial activity against E. coli and S. aureus, suggesting its potential use in treating bacterial infections .
  • Cancer Research : In vitro studies showed that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This indicates its potential as an anticancer agent .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli15
AntimicrobialS. aureus10
AnticancerMCF-7 (breast cancer)5
Ion Channel ModulationPotassium channelsN/A

Q & A

Q. How to address inconsistencies in NMR spectral data across synthetic batches?

  • Methodological Answer :
  • Verify deuterated solvent purity (e.g., DMSO-d₆ vs. CDCl₃).
  • Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks.
  • Cross-check with computational NMR predictors (e.g., ACD/Labs) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use fume hoods and PPE (nitrile gloves, lab coat) due to potential irritancy (GHS07).
  • Avoid aqueous workups if intermediates are moisture-sensitive.
  • Dispose of waste via licensed chemical disposal services (EPA/DOT compliance) .

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